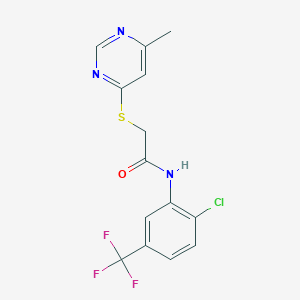

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

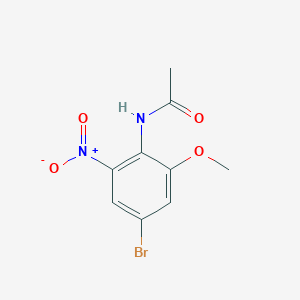

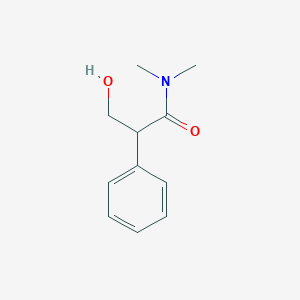

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, "N-phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide, indicating the versatility of acetamide derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives are typically confirmed using spectroscopic techniques such as NMR, IR, and MS, along with elemental analysis. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined using X-ray diffraction, showcasing the precise arrangement of atoms within the molecule . These structural analyses are crucial for understanding the molecular geometry and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, depending on their functional groups and substituents. The papers provided do not detail specific reactions for "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide," but they do discuss the synthesis and characterization of related molecules, which can provide insights into potential reactivity patterns. For instance, the presence of chloro and trifluoromethyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chloro and trifluoromethyl groups can affect properties like solubility, melting point, and reactivity. The vibrational spectroscopic signatures of similar molecules have been studied to understand the effect of rehybridization and hyperconjugation on their properties . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be investigated to predict the biological behavior of these compounds .

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, which share a portion of the molecular structure with the specified compound, are widely studied for their metabolism in both human and rat liver microsomes. This research is crucial for understanding the carcinogenic potential of these herbicides and their metabolites, as well as the metabolic pathways involved. The studies highlight the role of specific cytochrome P450 isoforms in metabolizing these compounds, providing insights into human and environmental safety assessments (Coleman et al., 2000).

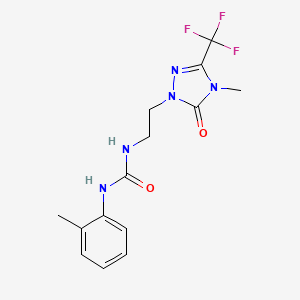

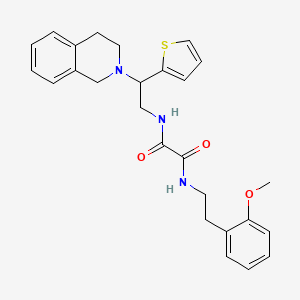

Synthesis and Biological Evaluation

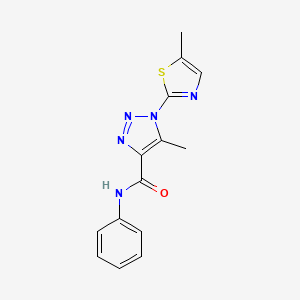

Compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide have been synthesized and evaluated for their biological activities, including anticancer and anticonvulsant effects. These studies involve the synthesis of novel derivatives and their subsequent pharmacological evaluation, showcasing the potential therapeutic applications of such compounds. For instance, the synthesis and evaluation of thiazole derivatives demonstrate the methodological advancements in developing compounds with potential anticancer activity (Evren et al., 2019).

Antiviral and Antibacterial Activity

Research on compounds with similar structures has also explored their antiviral and antibacterial activities. These studies provide a foundation for the development of new therapeutic agents against various microbial and viral pathogens. The investigation of vibrational spectroscopic signatures and the effect of rehybridization on molecular stability contribute to understanding the interaction mechanisms with biological targets, thus aiding in the design of more effective antiviral and antibacterial agents (Jenepha Mary et al., 2022).

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3OS/c1-8-4-13(20-7-19-8)23-6-12(22)21-11-5-9(14(16,17)18)2-3-10(11)15/h2-5,7H,6H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMFTBCVTSSBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)